4-bromo-2-formylphenyl 4-fluorobenzoate
Description
4-Bromo-2-formylphenyl 4-fluorobenzoate (C₁₄H₈BrFO₃, molecular weight: 341.1 g/mol) is a halogenated aromatic ester characterized by a bromine atom at the para-position, a formyl group at the ortho-position on the phenyl ring, and a 4-fluorobenzoate moiety (Fig. 1). This compound is synthesized via esterification of 4-bromo-2-formylphenol with 4-fluorobenzoyl chloride under catalytic conditions . Its structural uniqueness arises from the interplay of electron-withdrawing groups (Br, F) and the formyl group, which confer distinct electronic and steric properties. These features make it a valuable intermediate in pharmaceutical synthesis, agrochemical development, and materials science, particularly in reactions requiring regioselective halogen bonding or nucleophilic aromatic substitution .
Properties
IUPAC Name |
(4-bromo-2-formylphenyl) 4-fluorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrFO3/c15-11-3-6-13(10(7-11)8-17)19-14(18)9-1-4-12(16)5-2-9/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUIVKRGOOYEPGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OC2=C(C=C(C=C2)Br)C=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Halogen Type and Reactivity
The nature and position of halogens significantly influence reactivity and biological activity. For example:
| Compound Name | Molecular Formula | Key Substituents | Reactivity/Biological Impact |
|---|---|---|---|
| 4-Bromo-2-formylphenyl 4-fluorobenzoate | C₁₄H₈BrFO₃ | Br (C4), CHO (C2), F (benzoate) | Enhanced halogen bonding; moderate electrophilicity |
| Ethyl 4-{[(4-chloro-2-formylphenoxy)acetyl]amino}benzoate | C₁₈H₁₆ClNO₅ | Cl (C4) instead of Br | Reduced steric bulk; lower binding affinity in enzyme assays |
| Ethyl 4-{[(4-iodo-2-formylphenoxy)acetyl]amino}benzoate | C₁₈H₁₆INO₅ | I (C4) instead of Br | Increased van der Waals interactions; higher cytotoxicity |
Bromine’s intermediate electronegativity and polarizability balance reactivity and stability, making the target compound more versatile in synthetic pathways than its chloro or iodo analogs .
Substituent Position on the Aromatic Ring
Halogen and functional group positions alter electronic distribution and steric hindrance:
The para-bromo and ortho-formyl arrangement in the target compound enhances its ability to participate in directed ortho-metalation reactions, a feature less pronounced in analogs with alternative halogen placements .
Functional Group Modifications
Variations in ester groups or additional moieties impact solubility and bioactivity:
The absence of polar groups (e.g., hydroxyl or carbamoyl) in the target compound improves its membrane permeability compared to these analogs .
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